molecular formula C11H19N5O2S2 B6620937 N'-propanoyl-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanehydrazide

N'-propanoyl-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanehydrazide

Cat. No.: B6620937
M. Wt: 317.4 g/mol
InChI Key: RSEUSACPHGONFO-UHFFFAOYSA-N
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Description

N'-propanoyl-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanehydrazide is a multifaceted organic compound with a structure consisting of a thiadiazole ring and hydrazide functionalities

Properties

IUPAC Name

N'-propanoyl-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2S2/c1-4-6-12-10-15-16-11(20-10)19-7(3)9(18)14-13-8(17)5-2/h7H,4-6H2,1-3H3,(H,12,15)(H,13,17)(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEUSACPHGONFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NN=C(S1)SC(C)C(=O)NNC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-propanoyl-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanehydrazide generally involves the following steps:

  • Preparation of Thiadiazole Core: : Starting from a suitable precursor, thiadiazole core is synthesized through a cyclization reaction under controlled conditions.

  • Functionalization: : Introduction of the propylamino group at the 5-position of the thiadiazole ring can be achieved using an appropriate alkylation agent.

  • Coupling with Hydrazide: : The final step involves coupling the functionalized thiadiazole with an acyl hydrazide to form the desired compound.

Industrial Production Methods: In an industrial setting, the production may involve optimized batch or continuous processes to ensure scalability and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for the purification and quality control of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly on the sulfur atom, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reductive cleavage of the thioether bond can occur under specific conditions, forming simpler compounds.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiadiazole ring or the hydrazide moiety.

Common Reagents and Conditions:

  • Oxidizing Agents: : Hydrogen peroxide or peracids are typically used for oxidation.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.

  • Substitution Reactions: : Alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products:

  • Oxidation products like sulfoxides or sulfones.

  • Reduction products like thiols or amines.

  • Substituted derivatives with varying functionalities.

Scientific Research Applications

Chemistry: : Used as a versatile intermediate in the synthesis of complex molecules. Biology : Investigated for its potential as an enzyme inhibitor or as a biochemical probe. Medicine : Explored for its pharmacological properties, including antibacterial, antifungal, and anticancer activities. Industry : Utilized in the development of novel materials with specific properties.

Mechanism of Action

The exact mechanism of action depends on its application:

  • Enzyme Inhibition: : Functions as a competitive or non-competitive inhibitor by binding to the active or allosteric sites of enzymes.

  • Antimicrobial Activity: : Disrupts the cell membrane integrity or inhibits essential metabolic pathways of pathogens.

  • Anticancer Activity: : Induces apoptosis or cell cycle arrest in cancer cells through interaction with specific molecular targets.

Comparison with Similar Compounds

  • N'-butanoyl-2-[[5-(butylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanehydrazide

  • N'-acetyl-2-[[5-(ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanehydrazide

Uniqueness: Compared to its analogs, N'-propanoyl-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanehydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This specificity makes it a valuable compound for targeted research and industrial applications.

And there we have it—a deep dive into the science and potential of this compound. Fascinating stuff, don’t you think?

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